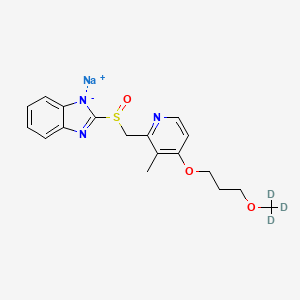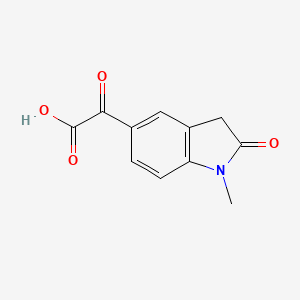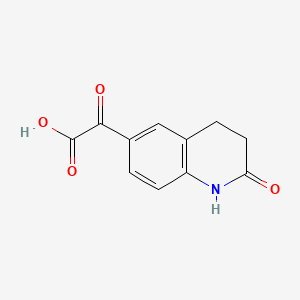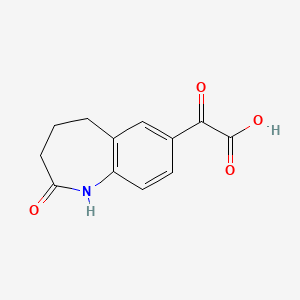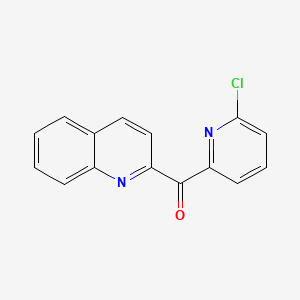
(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones, which are important starting materials for drugs and other applications, has been achieved by direct carbonylation of C–H bonds with CO, CO2, and BTC . A novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols .Chemical Reactions Analysis
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation of C–H bonds with CO, CO2, and BTC has been surveyed . The reactions proceed through the intermediate formation of hetaryl isocyanates .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone and its derivatives have been synthesized and characterized using various analytical techniques, including NMR and X-ray diffraction. These compounds exhibit interesting structural properties due to their stable forms and intramolecular interactions. For example, a study reported the synthesis of a related compound and its conformational analysis using B3LYP geometry and energy calculations (Karkhut et al., 2014).
Spectroscopic Properties and Solvent Effects
- The electronic absorption, excitation, and fluorescence properties of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone derivatives have been studied in various solvents. These studies reveal how the molecular environment affects the electronic properties of the compounds, including dual fluorescence and charge transfer separation, as investigated by Al-Ansari (2016) (Al-Ansari, 2016).
Chemical Reactions and Catalysis
- This chemical has been used in various chemical reactions and as a catalyst. For instance, its derivatives have been involved in the FeCl3-catalyzed formation of indolizine derivatives through 1,3-dipolar cycloaddition reactions, demonstrating its role in synthesizing complex organic structures (Yavari et al., 2016).
Synthesis of Antimicrobial and Antimalarial Agents
- Derivatives of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone have been synthesized and tested for antimicrobial and antimalarial activities. These studies highlight its potential in the development of new therapeutic agents (Parthasaradhi et al., 2015).
Molecular Docking and Computational Analysis
- Molecular docking studies of (6-Chloropyridin-2-yl)(quinolin-2-yl)methanone derivatives have been carried out to explore their interaction with biological targets, such as proteins involved in cancer. This computational approach aids in understanding the potential biological activity of these compounds (Lakshminarayana et al., 2018).
Zukünftige Richtungen
The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation has aroused great interest and gave a clear direction for future research . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
Eigenschaften
IUPAC Name |
(6-chloropyridin-2-yl)-quinolin-2-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN2O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFHGCTXSZMBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridin-2-yl)(quinolin-2-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/no-structure.png)
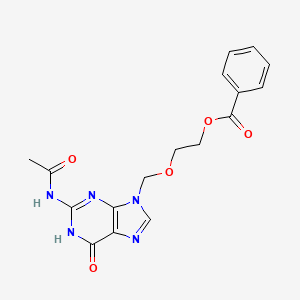
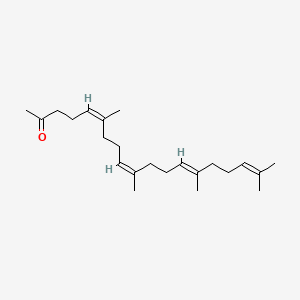
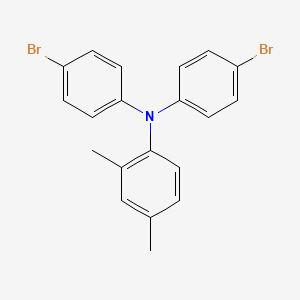
![4-(Benzyloxy)-3-[(dimethylamino)methyl]-5-methoxyindole](/img/structure/B565867.png)
![2,8-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane-2-yl)-6,6,12,12-tetraoctylindeno[1,2-b]fluorene](/img/structure/B565870.png)
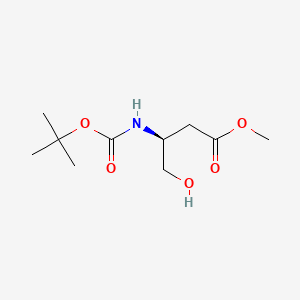
![1,2-Cyclopentanediol, 3-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-(propylsulfonyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-3-yl]-5-(2-hydroxyethoxy)-, (1S,2S,3R,5S)-](/img/structure/B565874.png)
![(1S,2S,3R,5S)-3-(7-(((1R,2S)-2-(3,4-difluorophenyl)cyclopropyl)amino)-5-(propylsulfinyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-5-(2-hydroxyethoxy)cyclopentane-1,2-diol](/img/structure/B565875.png)
